molecular formula C16H10BrClN2O2S B3606577 N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No. B3606577
M. Wt: 409.7 g/mol
InChI Key: IYQUEFWPTRYXQH-UHFFFAOYSA-N
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Description

“N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest for many researchers due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide” is complex. It contains a benzofuran ring, a bromo-chlorophenyl group, and an acetamide group . The exact structure can be determined using techniques such as NMR and IR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide” can be determined using various analytical techniques. For instance, its molecular weight can be calculated based on its molecular formula .

Future Directions

Benzofuran compounds, including “N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring their therapeutic potentials and developing more efficient synthesis methods.

properties

IUPAC Name

N-[(4-bromo-2-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O2S/c17-10-5-6-12(11(18)8-10)19-16(23)20-15(21)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQUEFWPTRYXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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